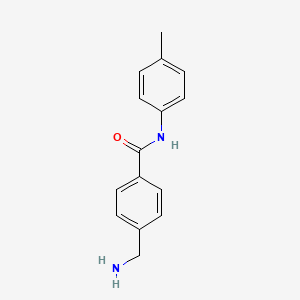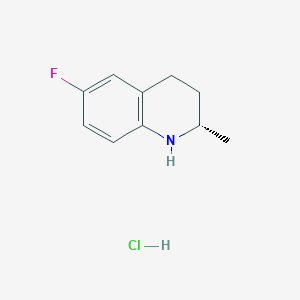
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced through nucleophilic substitution using a trifluoromethoxy reagent, such as trifluoromethoxy iodide (CF3OI), under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, such as sulfonic acids or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while oxidation may produce a sulfonic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving sulfonamide interactions.
Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: Applications in the development of agrochemicals, dyes, and materials science.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide: Similar structure with the bromine atom at the para position.
3-Chloro-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide: Chlorine atom instead of bromine.
3-Bromo-N-(1-methyl-2-methoxyethyl)-benzenesulfonamide: Methoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide may confer unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These properties can enhance its potential as a pharmaceutical agent or chemical reagent.
Eigenschaften
Molekularformel |
C10H11BrF3NO3S |
|---|---|
Molekulargewicht |
362.17 g/mol |
IUPAC-Name |
3-bromo-N-[1-(trifluoromethoxy)propan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H11BrF3NO3S/c1-7(6-18-10(12,13)14)15-19(16,17)9-4-2-3-8(11)5-9/h2-5,7,15H,6H2,1H3 |
InChI-Schlüssel |
MVBAKQAZXCFVHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(F)(F)F)NS(=O)(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)
![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
